N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a benzodioxine moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of thiophene with acetyl chloride in the presence of stannic chloride to form 2-acetylthiophene . This intermediate is then subjected to further reactions to introduce the ethyl group and the benzodioxine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohol derivatives.
Scientific Research Applications
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the thiophene and benzodioxine moieties can interact with various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: An organosulfur compound with a similar thiophene ring structure.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-acetic acid share structural similarities.
Uniqueness
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a thiophene ring, a benzodioxine moiety, and a sulfonamide group
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-11(18)16-5-2-12(23-16)6-7-17-24(19,20)13-3-4-14-15(10-13)22-9-8-21-14/h2-5,10,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVBQUZIUAJYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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